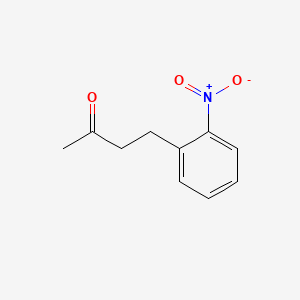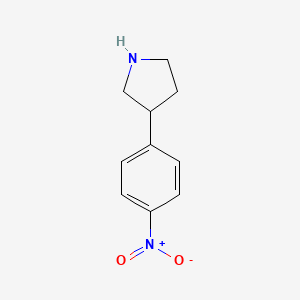
4-(2-Nitrophenyl)butan-2-one
概要
説明
4-(2-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanone chain. This compound is known for its light-yellow to yellow solid or liquid form and is used in various chemical and industrial applications .
作用機序
Target of Action
The compound is known to undergo elimination and substitution reactions , suggesting that it interacts with various enzymes and substrates in the body.
Mode of Action
4-(2-Nitrophenyl)butan-2-one undergoes both substitution and elimination reactions . These reactions are of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride is suggested to occur by a water-promoted E1cB reaction .
Biochemical Pathways
The compound’s ability to undergo elimination and substitution reactions suggests that it may influence a variety of biochemical pathways, particularly those involving enzymatic reactions .
Pharmacokinetics
Its chemical structure and reactivity suggest that it may be absorbed and distributed throughout the body, metabolized via enzymatic reactions, and excreted through the kidneys .
Result of Action
Its ability to undergo elimination and substitution reactions suggests that it may influence a variety of cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the rate and extent of its elimination and substitution reactions .
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Nitrophenyl)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-(2-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the ketone group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-(2-Aminophenyl)butan-2-one.
Oxidation: 4-(2-Nitrophenyl)butanoic acid.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
科学的研究の応用
4-(2-Nitrophenyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)butan-2-one: Similar structure but with the nitro group in the para position.
4-(2-Aminophenyl)butan-2-one: Reduction product of 4-(2-Nitrophenyl)butan-2-one.
4-(2-Nitrophenyl)butanoic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The ortho-nitro group provides distinct electronic and steric effects compared to other positional isomers, making it a valuable compound in synthetic and medicinal chemistry .
特性
IUPAC Name |
4-(2-nitrophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWPIWCTWRCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599673 | |
| Record name | 4-(2-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58751-62-5 | |
| Record name | 4-(2-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)


![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)


![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)
![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)
